molecular formula C13H10N4O6 B097901 N-(4-methylphenyl)-2,4,6-trinitroaniline CAS No. 16552-37-7

N-(4-methylphenyl)-2,4,6-trinitroaniline

Cat. No.: B097901
CAS No.: 16552-37-7
M. Wt: 318.24 g/mol
InChI Key: RGVUBCNOPRVZKK-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2,4,6-trinitroaniline is a nitroaromatic amine derivative characterized by a 2,4,6-trinitrophenyl core substituted with a 4-methylphenyl group at the amino position. The 4-methylphenyl substituent introduces steric bulk and electron-donating effects, which may influence its solubility, stability, and intermolecular interactions compared to unsubstituted 2,4,6-trinitroaniline (TNA, picramide) .

Properties

CAS No.

16552-37-7

Molecular Formula

C13H10N4O6

Molecular Weight

318.24 g/mol

IUPAC Name

N-(4-methylphenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C13H10N4O6/c1-8-2-4-9(5-3-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3

InChI Key

RGVUBCNOPRVZKK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The most direct route to N-(4-methylphenyl)-2,4,6-trinitroaniline involves the SNAr reaction between 2,4,6-trinitrochlorobenzene (TNCB) and 4-methylaniline. TNCB, synthesized via chlorination of picric acid (2,4,6-trinitrophenol) using phosphorus pentachloride (PCl5), serves as a highly activated electrophile due to the strong electron-withdrawing effects of the nitro groups. The chloride leaving group at the 1-position is displaced by the nucleophilic amine of 4-methylaniline, forming the desired product (Fig. 1).

Reaction Conditions and Optimization

  • Solvent System : Polar aprotic solvents such as sulfolane or dimethylformamide (DMF) are optimal for solubilizing TNCB and stabilizing the Meisenheimer intermediate.

  • Temperature : Reactions proceed efficiently at 150–175°C, with higher temperatures accelerating substitution but risking decomposition of sensitive nitro groups.

  • Base : Ammonium salts (e.g., diammonium hydrogen phosphate) or organic bases (e.g., triethylamine) neutralize HCl byproducts, shifting equilibrium toward product formation.

Yield and Scalability
Under optimized conditions (sulfolane, 175°C, 22 h), this method achieves yields exceeding 90%. Industrial scalability is feasible due to minimal side products and straightforward isolation via precipitation upon cooling.

Ullmann-Type Coupling for N-Arylation

Catalytic C–N Bond Formation

The Ullmann reaction offers an alternative pathway by coupling 4-methylaniline with 2,4,6-trinitroiodobenzene in the presence of a copper catalyst. This method circumvents the need for pre-synthesized TNCB and enables milder reaction conditions.

Catalyst and Ligand Systems

  • Copper(I) iodide : Exhibits superior activity in DMF at 110–130°C.

  • Ligands : 1,10-Phenanthroline enhances catalytic efficiency by stabilizing the active copper species, reducing reaction times to 12–18 h.

Substrate Limitations
The synthesis of 2,4,6-trinitroiodobenzene requires iodination of picric acid, a low-yielding step (≈50%) due to competing side reactions. Consequently, this route remains less practical than SNAr for large-scale production.

Direct Nitration of N-(4-Methylphenyl)aniline

Challenges in Sequential Nitration

Direct nitration of N-(4-methylphenyl)aniline faces inherent difficulties:

  • Protection Requirements : The amino group’s susceptibility to oxidation necessitates acetylation prior to nitration.

  • Regioselectivity : Nitration of N-acetyl-4-methylaniline predominantly occurs at the para position (relative to the acetyl group), complicating the introduction of three nitro groups.

Stepwise Nitration Protocol

  • Acetylation : N-(4-methylphenyl)aniline is treated with acetic anhydride to form N-(4-methylphenyl)acetamide.

  • First Nitration : Mixed acid (HNO3/H2SO4) at 0°C introduces a nitro group at the para position (yield: 70%).

  • Second and Third Nitrations : Subsequent nitrations at elevated temperatures (50–60°C) target meta positions, albeit with diminishing yields (40–50% per step) due to ring deactivation.

  • Deprotection : Hydrolysis with aqueous HCl regenerates the free amine, yielding the final product (overall yield: ≈14%).

Critical Analysis
This method’s poor efficiency and multi-step nature limit its utility to small-scale laboratory synthesis.

Diazonium Salt Functionalization

Radical-Based Coupling Strategies

Recent advances exploit diazonium chemistry to graft the 4-methylphenyl group onto a pre-nitrated aniline core. 2,4,6-Trinitroaniline is diazotized using NaNO2/HCl, and the resulting diazonium salt is coupled with 4-methylphenylboronic acid under Pd catalysis.

Advantages and Drawbacks

  • Mild Conditions : Reactions proceed at 25–40°C in aqueous ethanol.

  • Functional Group Tolerance : Boronic acids resist nitro group reduction, preserving product integrity.

  • Yield Limitations : Competing side reactions (e.g., Gomberg-Bachmann coupling) cap yields at 60–65%.

Comparative Evaluation of Synthetic Routes

MethodKey ReagentsTemperature (°C)Yield (%)Scalability
SNAr (TNCB + 4-MeAniline)TNCB, 4-MeAniline, sulfolane17590–93High
Ullmann CouplingCuI, 1,10-phenanthroline110–13070–75Moderate
Stepwise NitrationHNO3/H2SO4, Ac2O0–6014Low
Diazonium CouplingNaNO2, Pd/C25–4060–65Moderate

Industrial Viability The SNAr route dominates industrial production due to its high yield and compatibility with continuous-flow reactors. Ullmann and diazonium methods remain niche for specialized applications requiring halogen-free intermediates.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of catalysts like magnetite supported on nanocrystalline titanium silicalite-1.

    Substitution: this compound can participate in substitution reactions where the nitro groups can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Analytical Chemistry

Internal Standard for HPLC:
N-(4-methylphenyl)-2,4,6-trinitroaniline has been identified as a valuable internal standard for the analysis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) using HPLC and ultraviolet-visible (UV-Vis) spectroscopy. Its structural similarities to TATB allow it to serve effectively in quantifying the purity and composition of TATB samples. The compound's stability and reproducibility make it suitable for quality control in laboratories handling explosives .

Table 1: Comparison of this compound with TATB

PropertyThis compoundTATB
Chemical FormulaC13H10N4O6C7H8N4O6
Role in AnalysisInternal StandardAnalyzed Compound
StabilityHighModerate
Detection MethodHPLC/UV-VisHPLC/UV-Vis

Explosive Applications

Explosive Characteristics:
As a nitro compound, this compound exhibits explosive properties similar to those of other trinitroanilines. These compounds can be utilized in military applications due to their ability to form stable yet powerful explosive materials when combined with other substances. Historically, derivatives of trinitroaniline have been used in various military applications including artillery shells and guided missiles .

Historical Context:
During World War II, trinitroaniline compounds were employed in the production of explosives such as the Type 97 bakuyaku used by the Imperial Japanese Navy. This historical usage highlights the compound's significance in explosive technology .

Material Science

Potential Uses in Material Development:
The unique chemical properties of this compound suggest potential applications in material science. Its ability to form stable crystalline structures may be advantageous for developing new materials with specific mechanical or thermal properties. Research into polymorphism within similar compounds indicates that variations in crystal forms can lead to different physical properties which could be exploited for advanced material applications .

Case Studies

Case Study 1: Quality Control in Explosive Manufacturing
A study conducted on the use of this compound as an internal standard demonstrated its effectiveness in improving the accuracy and repeatability of TATB purity measurements. The study highlighted how using this compound minimized errors related to sample preparation and instrument fluctuations .

Case Study 2: Development of New Explosive Formulations
Research into the explosive characteristics of this compound has led to its consideration in new formulations that require enhanced stability and performance under various conditions. This research is critical for developing safer military munitions that can withstand environmental stressors while maintaining effectiveness .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2,4,6-trinitroaniline involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and physiological effects, including the inhibition of enzyme activities and disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions plays a significant role in its biological activity .

Comparison with Similar Compounds

Structural and Physical Properties

Substituents on the trinitroaniline core significantly impact molecular geometry and intermolecular interactions. For example:

  • N-Methyl-2,4,6-trinitroaniline : Exhibits strong intramolecular hydrogen bonding between the amine and nitro groups, leading to discrete molecular packing in crystals .

Table 1: Physical Properties of Selected Trinitroaniline Derivatives

Compound Substituent Melting Point (°C) Intermolecular Interactions
2,4,6-Trinitroaniline (Picramide) None 186 Hydrogen bonding
N-Methyl-2,4,6-trinitroaniline Methyl Not reported Intramolecular H-bonding
N-(4-Methylphenyl)-TNA (hypothetical) 4-Methylphenyl - Steric hindrance, π-π stacking*

*Inferred from analogous structures.

Antitumor Activity

Substituted trinitroanilines exhibit promising anticancer properties. Key findings include:

  • N-Phenyl-2,4,6-trinitroaniline and N-(3-nitrophenyl)-2,4,6-trinitroaniline : Display IC50 values comparable to cisplatin in Hep3B hepatoma cells (~10–20 µM) .
  • N-(3,5-Difluorophenyl)-2,4,6-trinitroaniline : Outperforms cisplatin with a lower IC50, attributed to enhanced electron-withdrawing effects from fluorine substituents .
  • N-(4-Methylphenyl)-TNA : While untested, the methyl group may modulate cellular uptake or cyclin D1 suppression, a mechanism observed in other derivatives .

Table 2: Antitumor Activity of Trinitroaniline Derivatives

Compound Substituent IC50 (Hep3B Cells) Key Mechanism
N-Phenyl-TNA Phenyl ~20 µM Cyclin D1 suppression
N-(3-Nitrophenyl)-TNA 3-Nitrophenyl ~15 µM Apoptosis induction
N-(3,5-Difluorophenyl)-TNA 3,5-Difluorophenyl ~10 µM Bax/Bcl-2 modulation

Explosive and Energetic Properties

  • 2,4,6-Trinitroaniline (Picramide) : Less powerful than TNT due to competing synthetic pathways yielding picric acid .
  • 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Notable for insensitivity to shock, contrasting with the mechanical sensitivity of TNA .
  • N-(4-Methylphenyl)-TNA : The bulky 4-methylphenyl group may reduce sensitivity compared to picramide, though this remains speculative without experimental data.

Q & A

Q. What are the standard synthesis routes for N-(4-methylphenyl)-2,4,6-trinitroaniline, and what critical parameters must be controlled during synthesis?

Methodology:

  • Stepwise Nitration : Start with aniline derivatives, using mixed acid (HNO₃/H₂SO₄) under controlled temperature (≤30°C) to prevent decomposition. Intermediate products (e.g., mono- and di-nitro derivatives) require isolation via recrystallization .
  • N-Substitution : Introduce the 4-methylphenyl group via nucleophilic aromatic substitution (SNAr) under alkaline conditions. Monitor reaction progress via TLC or HPLC to ensure complete substitution .
  • Critical Parameters :
    • Acid Concentration : Excess H₂SO₄ prevents premature precipitation of intermediates.
    • Temperature Control : Exothermic nitration requires cooling to avoid side reactions (e.g., oxidation or ring sulfonation).

Q. How do nitro groups influence the thermal stability and explosive properties of this compound?

Methodology:

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures (T₀). For this compound, T₀ ≈ 186°C, indicating moderate thermal stability .
  • Explosive Performance : Compare detonation velocity (VD) and pressure with TNT using small-scale gap tests. This compound exhibits lower VD than TNT due to steric hindrance from the methylphenyl group reducing molecular density .

Q. How is the Hammett acidity function applied to characterize the basicity of this compound?

Methodology:

  • Indicator Method : Prepare a 0.1% w/v solution of the compound in benzene. Add Hammett indicators (e.g., 2,4,6-trinitroaniline in concentrated H₂SO₄) and measure colorimetric transitions at H₀ = 12.2 .
  • Data Interpretation : Compare with reference nitroanilines (e.g., 2,4-dinitroaniline at H₀ = 15) to quantify electron-withdrawing effects of substituents .

Advanced Research Questions

Q. How do steric and electronic effects of N-substituents alter the basicity of 2,4,6-trinitroaniline derivatives?

Methodology:

  • Steric Analysis : For N,N-dimethyl derivatives, use X-ray crystallography to measure dihedral angles between the amino group and aromatic ring. Steric clashes with ortho-nitro groups force non-planar conformations, reducing resonance stabilization and increasing basicity (pKa shifts by +4–5 units) .
  • Electronic Effects : Compare proton affinity via DFT calculations (B3LYP/6-311+G(d,p)). N-Methylation increases electron density on the amino group, but delocalization into nitro groups dominates, resulting in net pKa reduction .

Q. What experimental and computational methods elucidate hydrogen-bonding networks in crystalline this compound?

Methodology:

  • X-Ray Diffraction : High-resolution single-crystal analysis reveals intramolecular N–H···O hydrogen bonds (2.8–3.0 Å) between the amino group and ortho-nitro oxygen. Centrosymmetric dimers form via O···O interactions (3.2 Å) .
  • Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to quantify bond critical points (BCPs) and interaction energies (≈6 kcal/mol per dimer) .

Q. How does variable-temperature NMR resolve conformational dynamics in N-substituted 2,4,6-trinitroanilines?

Methodology:

  • Proton NMR : At low temperatures (e.g., –40°C in CD₂Cl₂), inequivalent meta-protons (3- and 5-positions) split into AB quartets. Coalescence at elevated temperatures (≈60°C) indicates hindered rotation of the N-methyl group (Eₐ ≈ 14.5 kcal/mol) .
  • Line-Shape Analysis : Apply the Eyring equation to calculate activation parameters (ΔG‡, ΔH‡) for rotational barriers .

Data Contradiction Analysis

Q. How can discrepancies in reported explosive properties of this compound be reconciled?

Key Findings:

  • Lower Detonation Velocity : Some studies report reduced performance compared to TNT due to steric bulk , while others note improved stability in formulations with metal salts (e.g., ammonium nitrate) .
  • Resolution : Contextualize data by testing under standardized conditions (e.g., UN Small-Scale Burning Test vs. Trauzl Block Test). Derivatives like nitrate salts (e.g., 2,4,6-trinitroaniline nitrate) exhibit enhanced explosive power (OB = –30.5%) but require strict handling protocols .

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